(1S)-1-bromo-1-chloroethane
Description
(1S)-1-Bromo-1-chloroethane (C₂H₄BrCl) is a chiral halocarbon with a molecular weight of 143.41 g/mol and the IUPAC name this compound . Its structure features a central chiral carbon bonded to four distinct groups: a methyl group (CH₃), hydrogen (H), chlorine (Cl), and bromine (Br) (Figure 1) . This asymmetry confers stereoisomerism, producing two enantiomers: (1R)- and this compound, which are non-superimposable mirror images .
Properties
IUPAC Name |
(1S)-1-bromo-1-chloroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl/c1-2(3)4/h2H,1H3/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSVNDSDEZTYAS-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Critical Analysis
Stereochemical Assignment :
The (1S) configuration is determined via Cahn-Ingold-Prelog (CIP) rules: bromine (priority 1) > chlorine (priority 2) > CH₃ (priority 3) > H (priority 4). The counterclockwise arrangement of priorities 1→2→3 confirms the (S) designation .
Optical Activity vs.
Comparative Reactivity: The chiral center in this compound slows nucleophilic substitution compared to non-chiral analogs like 1-bromo-2-chloroethane, which lacks steric hindrance .
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